molecular formula C11H16N2O2 B8714649 Ethyl 1-cyclopropyl-2,5-dimethyl-1H-imidazole-4-carboxylate CAS No. 824432-04-4

Ethyl 1-cyclopropyl-2,5-dimethyl-1H-imidazole-4-carboxylate

Cat. No. B8714649
M. Wt: 208.26 g/mol
InChI Key: CTJPCNMDFCTYBQ-UHFFFAOYSA-N
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Patent
US07091222B2

Procedure details

Fine powdered ammonium sulfate (0.13 g, 1 mmol) was added to a suspension of Z)-2-acetylamino-3-cyclopropylamino-but-2-enoic acid ethyl ester (7.0 g, 20 mmol) and hexamethyldisilazane (50 ml, 235 mmol) and refluxed over night at 145° C. The reaction mixture was evaporated and extracted with ethyl acetate and water. The organic phase was dried over sodium sulfate and evaporated. The crude product was purified by column chromatography on silica gel (ethyl acetate/methanol 4:1) and the desired compound was obtained as a light brown solid (1.3 g, 31%), MS: m/e=209.1 (M+H+).
Quantity
0.13 g
Type
reactant
Reaction Step One
Name
2-acetylamino-3-cyclopropylamino-but-2-enoic acid ethyl ester
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
S([O-])([O-])(=O)=O.[NH4+].[NH4+].[CH2:8]([O:10][C:11](=[O:23])[C:12]([NH:19][C:20](=O)[CH3:21])=[C:13]([NH:15][CH:16]1[CH2:18][CH2:17]1)[CH3:14])[CH3:9].C[Si](C)(C)N[Si](C)(C)C>>[CH2:8]([O:10][C:11]([C:12]1[N:19]=[C:20]([CH3:21])[N:15]([CH:16]2[CH2:18][CH2:17]2)[C:13]=1[CH3:14])=[O:23])[CH3:9] |f:0.1.2|

Inputs

Step One
Name
Quantity
0.13 g
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[NH4+].[NH4+]
Name
2-acetylamino-3-cyclopropylamino-but-2-enoic acid ethyl ester
Quantity
7 g
Type
reactant
Smiles
C(C)OC(C(=C(C)NC1CC1)NC(C)=O)=O
Name
Quantity
50 mL
Type
reactant
Smiles
C[Si](N[Si](C)(C)C)(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
145 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was evaporated
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The crude product was purified by column chromatography on silica gel (ethyl acetate/methanol 4:1)

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C=1N=C(N(C1C)C1CC1)C
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 1.3 g
YIELD: PERCENTYIELD 31%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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